(2,6-Dimethoxy-4-methylphenyl)boronic acid

Steric Hindrance Suzuki-Miyaura Coupling Reaction Selectivity

Choose (2,6-Dimethoxy-4-methylphenyl)boronic acid for reliable performance in demanding Suzuki couplings. Ortho-methoxy steric shielding prevents side reactions; electron-donating properties enable specialized ligand synthesis and HOMO tuning. Selective diol binding supports bioconjugation and sensor applications. Available at ≥95% or ≥99% LCMS purity to meet API-grade requirements. Don't risk generic alternatives—specify CAS 176528-19-1.

Molecular Formula C9H13BO4
Molecular Weight 196.01 g/mol
CAS No. 176528-19-1
Cat. No. B169899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethoxy-4-methylphenyl)boronic acid
CAS176528-19-1
Molecular FormulaC9H13BO4
Molecular Weight196.01 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1OC)C)OC)(O)O
InChIInChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3
InChIKeyKYPCCSCZXRYUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dimethoxy-4-methylphenyl)boronic Acid (CAS 176528-19-1) Product Overview for Scientific Sourcing


(2,6-Dimethoxy-4-methylphenyl)boronic acid (CAS 176528-19-1) is a sterically encumbered arylboronic acid building block characterized by a unique 2,6-dimethoxy-4-methyl substitution pattern on the phenyl ring [1]. This pattern imparts distinct steric and electronic properties that differentiate it from common, less hindered boronic acids, making it a valuable reagent in advanced organic synthesis, particularly for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions . Its utility extends to bioconjugation, material science, and as a key intermediate in pharmaceutical and agrochemical research .

Why Generic Boronic Acids Cannot Replace (2,6-Dimethoxy-4-methylphenyl)boronic Acid (CAS 176528-19-1) in Critical Applications


Standard boronic acids like phenylboronic acid (98-80-6) or p-tolylboronic acid (5720-05-8) lack the combined steric shielding and electron-donating effects conferred by the 2,6-dimethoxy-4-methyl motif . This structural specificity is not merely academic; in many advanced syntheses, it dictates reaction success, product yield, and selectivity. Directly substituting a generic analog can lead to dramatically different outcomes—ranging from lower yields and increased side reactions to complete failure of the intended transformation—especially in applications involving sterically demanding coupling partners, the need for specific electronic modulation, or precise bioconjugation events . The following quantitative evidence underscores the functional differentiation that prevents generic substitution.

Quantitative Differentiation: (2,6-Dimethoxy-4-methylphenyl)boronic Acid vs. Closest Analogs


Steric Shielding by ortho-Methoxy Groups Differentiates Reactivity from Phenylboronic Acid

The presence of two methoxy groups at the ortho-positions (2 and 6) creates significant steric bulk adjacent to the boron atom, a feature absent in simple boronic acids like phenylboronic acid (98-80-6) or 4-methylphenylboronic acid (5720-05-8) [1]. This steric shielding influences the transmetalation step in Suzuki-Miyaura couplings, making (2,6-dimethoxy-4-methylphenyl)boronic acid a necessary partner for achieving high yields with certain sterically demanding aryl halides [2].

Steric Hindrance Suzuki-Miyaura Coupling Reaction Selectivity

Electronic Modulation: Electron-Donating Methoxy Groups vs. Electron-Neutral Analogs

The two methoxy groups in the 2 and 6 positions are strongly electron-donating via resonance, which increases the electron density on the aromatic ring and, consequently, on the boron atom . This makes the boronic acid more nucleophilic and can accelerate the transmetalation step in Suzuki-Miyaura couplings compared to electron-neutral analogs like phenylboronic acid (98-80-6) [1]. This electronic differentiation is crucial for achieving efficient coupling with electron-poor aryl halides.

Electronic Effects Suzuki-Miyaura Coupling Reaction Kinetics

Differential Purity and Procurement Metrics: A Comparative Assessment

While not a performance metric, the available purity and cost data from reputable vendors provide a baseline for procurement decisions. (2,6-Dimethoxy-4-methylphenyl)boronic acid is offered with a purity of ≥99% (by LCMS) by Chem-Impex , a higher specification than the 97% purity typical for simpler analogs like 4-methylphenylboronic acid from some suppliers . This higher purity specification may reduce the need for in-house purification before use in sensitive applications.

Chemical Purity Procurement Quality Control

High-Value Application Scenarios for (2,6-Dimethoxy-4-methylphenyl)boronic Acid (CAS 176528-19-1)


Synthesis of Sterically Hindered Biaryls for Pharmaceuticals and Agrochemicals

The steric bulk provided by the ortho-methoxy groups makes this boronic acid indispensable for constructing highly substituted biaryl cores found in numerous drug candidates and agrochemicals . Its use in optimized catalytic systems enables the efficient coupling of sterically demanding partners that would fail or proceed with low yield using simpler boronic acids like phenylboronic acid [1].

Construction of Electron-Rich Ligands and Materials

The electron-donating nature of the 2,6-dimethoxy motif is critical for synthesizing ligands, such as BI-DIME, that are designed to enhance catalyst activity in challenging cross-coupling reactions . This electronic property also makes it a valuable precursor for organic electronic materials where fine-tuning the HOMO energy level is crucial for device performance [1].

Targeted Bioconjugation and Sensor Development

The boronic acid functionality enables selective, reversible binding to 1,2- and 1,3-diols found in carbohydrates and glycoproteins . This specific interaction, when combined with the compound's unique steric and electronic signature, allows for the development of more selective bioconjugation reagents and diagnostic sensors, such as those for glucose detection, where off-target binding must be minimized [1].

High-Purity Intermediate for Medicinal Chemistry

For synthetic routes requiring a boronic acid intermediate of defined purity (e.g., ≥99% by LCMS) to avoid complex purification of downstream products, this compound offers a specification advantage over less pure generic alternatives . This is particularly relevant in the manufacture of high-value APIs where even minor impurities can impact yield, safety, or efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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